molecular formula C10H16ClN3O3 B1420205 1-[2-Oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione hydrochloride CAS No. 1193387-07-3

1-[2-Oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione hydrochloride

Cat. No.: B1420205
CAS No.: 1193387-07-3
M. Wt: 261.7 g/mol
InChI Key: UJEPDPVZFXSMRV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione hydrochloride typically involves the reaction of pyrrolidine-2,5-dione with a piperazine derivative under controlled conditions. The process generally includes:

    Step 1: Formation of the intermediate by reacting pyrrolidine-2,5-dione with an appropriate alkylating agent.

    Step 2: Introduction of the piperazine moiety through nucleophilic substitution.

    Step 3: Purification and conversion to the hydrochloride salt form.

Industrial Production Methods: Industrial production methods often involve large-scale batch reactions with optimized conditions to ensure high yield and purity. These methods may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.

    Purification: Techniques such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of the oxo group to hydroxyl using reducing agents.

    Substitution: Nucleophilic substitution reactions involving the piperazine moiety.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

Major Products:

    Oxidation Products: Higher oxidation state derivatives.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

1-[2-Oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-Oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione hydrochloride involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Interact with Receptors: Modulate receptor function.

    Affect Cellular Pathways: Influence signaling pathways and cellular processes.

Comparison with Similar Compounds

  • 1-[2-Oxo-2-(morpholin-4-yl)ethyl]pyrrolidine-2,5-dione hydrochloride
  • 1-[2-Oxo-2-(piperidin-1-yl)ethyl]pyrrolidine-2,5-dione hydrochloride

Comparison:

  • Structural Differences: Variations in the substituent groups attached to the pyrrolidine-2,5-dione core.
  • Reactivity: Differences in chemical reactivity and stability.
  • Applications: Unique applications based on specific structural features.

1-[2-Oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione hydrochloride stands out due to its specific piperazine moiety, which imparts unique chemical and biological properties.

Properties

IUPAC Name

1-(2-oxo-2-piperazin-1-ylethyl)pyrrolidine-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3.ClH/c14-8-1-2-9(15)13(8)7-10(16)12-5-3-11-4-6-12;/h11H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEPDPVZFXSMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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